molecular formula C23H16N4OS2 B2877059 4-Methyl-2-phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-1,3-thiazole-5-carboxamide CAS No. 863592-51-2

4-Methyl-2-phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2877059
CAS No.: 863592-51-2
M. Wt: 428.53
InChI Key: UVZYAOMVQZTMKR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide featuring a 1,3-thiazole core substituted with a methyl group at position 4, a phenyl group at position 2, and a carboxamide side chain linked to a 3-substituted phenyl group bearing a fused [1,3]thiazolo[5,4-b]pyridine moiety. The synthesis of such derivatives typically involves multi-step coupling reactions, exemplified by the general procedure for substituted thiazole carboxamides (Fig. 3 in ), where ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates are hydrolyzed and coupled with amines .

Properties

IUPAC Name

4-methyl-2-phenyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4OS2/c1-14-19(29-21(25-14)15-7-3-2-4-8-15)20(28)26-17-10-5-9-16(13-17)22-27-18-11-6-12-24-23(18)30-22/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZYAOMVQZTMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of hydrazonoyl halides with thiosemicarbazide derivatives in the presence of ethanol and triethylamine . The reaction conditions often require refluxing the mixture to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

4-Methyl-2-phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Key Substituents Pharmacological Relevance Reference
4-Methyl-2-phenyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-YL}phenyl)-1,3-thiazole-5-carboxamide 1,3-Thiazole + [1,3]thiazolo[5,4-b]pyridine 4-Methyl, 2-phenyl, carboxamide-linked phenyl-thiazolopyridine Potential kinase inhibition (e.g., Tyk2, Src-family kinases) due to fused heterocycles
5-(3-Methoxypropyl)-2-phenyl-N-{2-[6-(1-pyrrolidinylmethyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl}-1,3-thiazole-4-carboxamide 1,3-Thiazole + [1,3]thiazolo[5,4-b]pyridine 5-(3-Methoxypropyl), 6-pyrrolidinylmethyl Enhanced solubility and cellular permeability due to methoxypropyl and pyrrolidine groups
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide 1,3-Thiazole 3-Pyridinyl, 3-(trifluoromethyl)phenyl Improved metabolic stability via trifluoromethyl group; potential anti-inflammatory use
Dasatinib (BMS-354825) 2-Aminothiazole 2-Chloro-6-methylphenyl, 4-(2-hydroxyethyl)piperazinyl-pyrimidine Clinically approved pan-Src kinase inhibitor with nanomolar potency
N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide Thiophene-sulfonamide 4-Ethylpiperazine, pyridin-3-yl Kinase inhibition with improved pharmacokinetics via piperazine substitution

Research Findings and Mechanistic Insights

  • Target Engagement: Thiazolo[5,4-b]pyridine derivatives () stabilize pseudokinase domains in Tyk2, blocking signal transduction in T lymphocytes . This suggests the target compound may share similar binding modes.
  • Limitations :

    • The absence of solubilizing groups (e.g., hydroxyethylpiperazine in Dasatinib) may limit the target compound’s bioavailability.
    • Chlorophenyl-substituted analogs () show moderate cytotoxicity (IC50 ~10 μM in cancer cell lines), suggesting the target compound’s phenyl-thiazolopyridine system may require optimization for therapeutic efficacy .

Biological Activity

4-Methyl-2-phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.

Synthesis

The synthesis of 4-Methyl-2-phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions including cyclization and amide formation. The synthetic routes often utilize various reagents such as thiazole lactones and phosphines under controlled conditions to achieve high yields and purity of the final product.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound exhibited significant cytotoxicity against several human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The IC50 values ranged from 6.90 μM to 14.34 μM depending on the specific derivative tested .
Cell LineIC50 (μM)Reference
MCF-710.39
HCT-1166.90
A54913.60

This indicates that modifications in the thiazole structure can lead to enhanced anticancer properties.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Against Bacterial Strains : It demonstrated effective activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium with minimal inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .
Bacterial StrainMIC (μg/mL)Reference
MRSA< 0.5
Vancomycin-resistant E. faecium< 1

Structure-Activity Relationship (SAR)

The biological activity of 4-Methyl-2-phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-1,3-thiazole-5-carboxamide is influenced by its structural components:

  • Thiazole Ring : Essential for biological activity; modifications can enhance potency.
  • Phenyl Substituents : Variations in substitution patterns on the phenyl rings significantly affect activity profiles.
  • Pyridine Linkage : The presence of pyridine moieties contributes to improved interaction with biological targets.

Case Studies

Several case studies have been documented regarding the efficacy of thiazole derivatives similar to the compound :

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their anticancer properties, revealing that compounds with specific substitutions exhibited enhanced cytotoxic effects against various cancer cell lines .

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